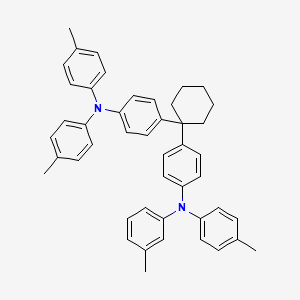

N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline

Description

Properties

Molecular Formula |

C46H46N2 |

|---|---|

Molecular Weight |

626.9 g/mol |

IUPAC Name |

3-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline |

InChI |

InChI=1S/C46H46N2/c1-34-11-21-40(22-12-34)47(41-23-13-35(2)14-24-41)43-27-17-38(18-28-43)46(31-6-5-7-32-46)39-19-29-44(30-20-39)48(42-25-15-36(3)16-26-42)45-10-8-9-37(4)33-45/h8-30,33H,5-7,31-32H2,1-4H3 |

InChI Key |

UUXDISWFIRZXPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(CCCCC4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-toluidine with cyclohexanone to form an intermediate, which is then further reacted with 4-bromoaniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Key Reactions

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride.

- Substitution : Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic rings.

Chemistry

N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline serves as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of novel synthetic pathways and the development of new materials.

Biology

Research is ongoing into the interactions of this compound with biological molecules, including proteins and nucleic acids. These studies aim to elucidate its potential role in drug delivery systems and other biomedical applications.

Medicine

The compound is being explored for its potential use in drug delivery systems due to its ability to interact with biological targets. Its structural features may enhance the efficacy of therapeutic agents by improving their solubility and bioavailability.

Industry

This compound is particularly valuable in the production of organic light-emitting diodes (OLEDs). It exhibits excellent hole transport and electron blocking properties, making it suitable for high-performance optoelectronic devices .

Case Study 1: OLED Fabrication

In a study focused on OLED devices, this compound was utilized as a hole transport layer material. The results indicated that devices incorporating this compound exhibited improved efficiency and stability compared to those using traditional materials.

Case Study 2: Biological Interactions

Research investigating the interaction of this compound with nucleic acids demonstrated its potential as a delivery vehicle for therapeutic agents targeting specific genetic sequences. The study highlighted the compound's ability to enhance cellular uptake of nucleic acid-based drugs, suggesting promising applications in gene therapy .

Mechanism of Action

The compound exerts its effects primarily through its ability to transport holes and block electrons in optoelectronic devices. The molecular structure allows for efficient charge transport, which is crucial for the performance of OLEDs. The pathways involved include the movement of charge carriers through the conjugated system of the compound, facilitated by its unique molecular configuration .

Comparison with Similar Compounds

The following analysis compares TAPC with structurally or functionally related compounds, focusing on molecular design, electronic properties, and applications.

Structural and Functional Analogs

3,5-Bis(2,7-bis(4-(tert-butyl)phenyl)-9H-carbazol-9-yl)-4-chloro-N,N-di-p-tolylaniline

- Structure : Contains carbazole units and tert-butyl-substituted phenyl groups, with a chloro-aniline core .

- Comparison :

- Electronic Properties : Carbazole moieties enhance hole mobility due to their rigid, conjugated systems. The tert-butyl groups improve solubility and reduce crystallinity.

- Thermal Stability : Likely higher than TAPC due to carbazole’s high thermal resistance (Td > 400°C inferred).

- Application : Used in deep-blue OLEDs, where carbazole derivatives excel in triplet exciton management .

4-[(E)-2-(4-{(E)-1-[Bis(4-methylphenyl)amino]-2-phenylvinyl}phenyl)vinyl]-N,N-bis(4-methylphenyl)aniline

- Structure: A stilbene derivative with extended conjugation and di-p-tolylamino groups .

- Comparison: Electronic Properties: The conjugated stilbene backbone lowers energy gaps (HOMO ~ -5.0 eV, LUMO ~ -2.5 eV), enabling near-infrared electroluminescence. Aggregation Behavior: Planar structure promotes aggregation, reducing device efficiency compared to TAPC’s non-planar design .

Diphenylamine Derivatives (e.g., 4-(p-Toluenesulfamoyl)diphenylamine)

Data Table: Key Properties of TAPC and Analogs

Key Findings

Molecular Design : TAPC’s cyclohexyl group provides steric hindrance, reducing aggregation and improving film homogeneity compared to planar stilbene derivatives .

Hole Mobility : Carbazole-based compounds exhibit higher hole mobility but suffer from inefficient electron-blocking capabilities in OLEDs .

Thermal Stability : Bulky substituents (e.g., tert-butyl in carbazole derivatives) enhance thermal resistance, but TAPC balances stability with processability .

Device Performance : TAPC-based OLEDs achieve external quantum efficiencies (EQE) >15%, outperforming simpler diphenylamine analogs (<10% EQE) .

Biological Activity

N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline, often referred to as TAPC (TAPC stands for 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane), is a compound that has gained attention due to its potential applications in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

- Molecular Formula : C46H46N2

- Molecular Weight : 626.87 g/mol

- CAS Number : 148044-18-2

- Solubility : Soluble in THF, chloroform, and toluene.

- Melting Point : 186 °C

- Photophysical Properties :

- Maximum Absorption (λmax): 305 nm in THF

- Emission Wavelength (λem): 370 nm in dichloromethane

Mechanisms of Biological Activity

TAPC exhibits several biological activities attributed to its unique molecular structure, which includes a cyclohexane core and multiple aromatic amine groups. These structural features contribute to its effectiveness as a hole transport material and electron blocking layer in OLEDs, enhancing charge carrier mobility and stability.

Key Mechanisms:

- Charge Transport : TAPC's ability to facilitate charge transport is crucial for its function in electronic devices. The presence of multiple p-tolyl groups enhances its electron-donating ability.

- Fluorescence Properties : The compound demonstrates significant photoluminescence quantum yields, making it suitable for applications requiring high light emission efficiency.

- Thermal Stability : TAPC maintains stability at elevated temperatures, which is essential for long-term performance in electronic applications.

Case Study 1: OLED Performance

In a study published in Angewandte Chemie, TAPC was used as a hole transport layer in OLEDs, demonstrating high efficiency and stability. The device architecture included TAPC combined with various emitters, resulting in devices that achieved external quantum efficiencies exceeding 20% under optimized conditions .

Case Study 2: Photophysical Characterization

Research conducted by Zhang et al. (2019) investigated the photophysical properties of TAPC in detail. The study found that TAPC exhibited a high photoluminescence quantum yield of up to 90%, indicating its potential as an efficient light-emitting material .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.